Valsartan Intermediates

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

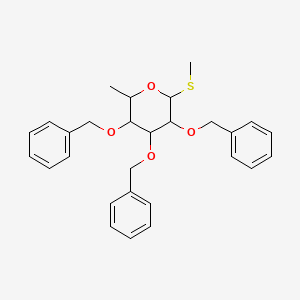

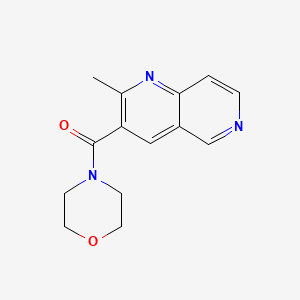

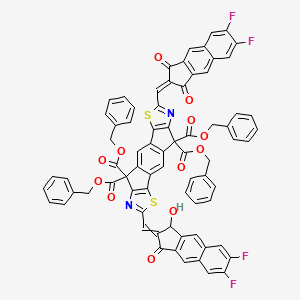

Valsartan is a potent angiotensin II receptor blocker widely used in the treatment of hypertension and chronic heart failure. It belongs to the class of sartans, which are biphenyl-tetrazole derivatives. Valsartan intermediates are crucial compounds in the multi-step synthesis of valsartan, serving as precursors in the production of the final active pharmaceutical ingredient .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of valsartan involves several key steps, starting from 4’-methyl-2-cyanobiphenyl. The process includes the formation of a tetrazole ring catalyzed by Lewis acid, followed by selective bromination of the methyl group with N-bromosuccinimide in tetrachloromethane using 2,2’-azobis-isobutyronitrile as the radical starter . Another approach involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis .

Industrial Production Methods: Industrial production of valsartan intermediates often employs continuous flow processes. This method optimizes the individual steps in batch and transfers them to continuous flow processes using different reactor designs. The key step of the reaction cascade, Suzuki-Miyaura cross-coupling, is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide .

Análisis De Reacciones Químicas

Types of Reactions: Valsartan intermediates undergo various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

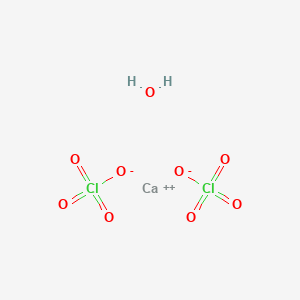

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions include various biphenyl-tetrazole derivatives, which are essential intermediates in the synthesis of valsartan .

Aplicaciones Científicas De Investigación

Valsartan intermediates have a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of complex organic molecules and as building blocks for pharmaceuticals.

Biology: Studied for their interactions with biological molecules and their effects on biological systems.

Medicine: Used in the development of antihypertensive drugs and other therapeutic agents.

Industry: Employed in the large-scale production of valsartan and related compounds.

Mecanismo De Acción

Valsartan intermediates contribute to the mechanism of action of valsartan by serving as precursors in its synthesis. Valsartan itself acts by selectively binding to angiotensin receptor 1 and preventing angiotensin II from exerting its hypertensive effects. This leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Comparación Con Compuestos Similares

- Telmisartan

- Candesartan

- Olmesartan

- Irbesartan

- Losartan

Comparison: Valsartan is unique among these compounds due to its specific binding affinity and pharmacokinetic properties. It has a high oral bioavailability and a relatively long half-life, making it effective for once-daily dosing. Additionally, valsartan has been shown to have a protective effect on the heart by improving cardiac function and preventing ventricular hypertrophy and remodeling .

Propiedades

IUPAC Name |

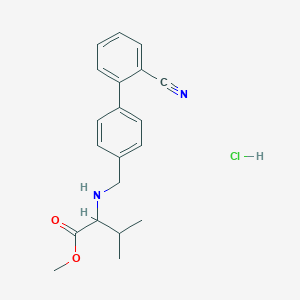

methyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21;/h4-11,14,19,22H,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQXUWUZQLZNIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide](/img/structure/B13392161.png)

![[17-Acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 3,4-dimethylpent-2-enoate](/img/structure/B13392167.png)

![6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione](/img/structure/B13392198.png)

![3,6-Bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol](/img/structure/B13392215.png)

![(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid](/img/structure/B13392221.png)

![1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392226.png)

![2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392228.png)